molecular formula C13H25ClN2 B12647772 N,N'-dicyclohexylmethanimidamide;hydrochloride CAS No. 3385-47-5

N,N'-dicyclohexylmethanimidamide;hydrochloride

Katalognummer: B12647772
CAS-Nummer: 3385-47-5
Molekulargewicht: 244.80 g/mol
InChI-Schlüssel: PSHFTAAJPJMFSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-dicyclohexylmethanimidamide;hydrochloride is a chemical compound known for its unique structure and properties. It is widely used in various fields of scientific research and industry due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dicyclohexylmethanimidamide;hydrochloride typically involves the reaction of dicyclohexylamine with formaldehyde under specific conditions. The reaction is carried out in a high-pressure reactor at elevated temperatures, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of N,N’-dicyclohexylmethanimidamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-dicyclohexylmethanimidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N,N’-dicyclohexylmethanimidamide;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’-dicyclohexylmethanimidamide;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-dicyclohexylmethanimidamide;hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

3385-47-5

Molekularformel

C13H25ClN2

Molekulargewicht

244.80 g/mol

IUPAC-Name

N,N'-dicyclohexylmethanimidamide;hydrochloride

InChI

InChI=1S/C13H24N2.ClH/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h11-13H,1-10H2,(H,14,15);1H

InChI-Schlüssel

PSHFTAAJPJMFSE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC=NC2CCCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.